2-((Benzyloxy)methyl)propane-1,3-diol 2-((Benzyloxy)methyl)propane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 117087-18-0
VCID: VC2031486
InChI: InChI=1S/C11H16O3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
SMILES: C1=CC=C(C=C1)COCC(CO)CO
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

2-((Benzyloxy)methyl)propane-1,3-diol

CAS No.: 117087-18-0

Cat. No.: VC2031486

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

2-((Benzyloxy)methyl)propane-1,3-diol - 117087-18-0

Specification

CAS No. 117087-18-0
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name 2-(phenylmethoxymethyl)propane-1,3-diol
Standard InChI InChI=1S/C11H16O3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Standard InChI Key UMRWMXZIGBWCQD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COCC(CO)CO
Canonical SMILES C1=CC=C(C=C1)COCC(CO)CO

Introduction

Chemical Structure and Properties

2-((Benzyloxy)methyl)propane-1,3-diol, also known by its IUPAC name 2-(phenylmethoxymethyl)propane-1,3-diol, belongs to the class of organic molecules containing a benzyloxy group attached to a propane-1,3-diol backbone. The compound's structural features include a central carbon atom with three functional groups: two hydroxymethyl groups and one benzyloxymethyl group.

Basic Identifiers

The compound is characterized by several identifiers that are essential for its proper classification and reference in chemical databases and research literature.

ParameterValue
CAS Registry Number117087-18-0
Molecular FormulaC₁₁H₁₆O₃
Molecular Weight196.24 g/mol
IUPAC Name2-(phenylmethoxymethyl)propane-1,3-diol
Standard InChIInChI=1S/C11H16O3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Standard InChIKeyUMRWMXZIGBWCQD-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)COCC(CO)CO

Table 1: Chemical identifiers of 2-((Benzyloxy)methyl)propane-1,3-diol

Structural Features

The molecule possesses a central carbon atom with three substituents: two hydroxymethyl groups that form the diol portion of the molecule, and a benzyloxymethyl group where a benzyl moiety is attached via an ether linkage. This arrangement creates a compound with both hydrophilic (diol) and lipophilic (benzyl) regions, giving it interesting solubility properties and reactivity patterns.

The compound's structure can be visualized as a modified propane-1,3-diol where one of the hydrogen atoms at the central carbon (C-2) has been replaced with a benzyloxymethyl group. This structural arrangement makes it particularly useful as a building block in organic synthesis .

Applications and Uses

2-((Benzyloxy)methyl)propane-1,3-diol has several applications, primarily in the field of organic synthesis and pharmaceutical research.

As a Synthetic Intermediate

The compound serves as an important intermediate in various synthetic processes. One significant application is its use in the synthesis of bisphosphonates, which are a class of drugs used to treat osteoporosis and other bone diseases .

Conversion to Biologically Active Derivatives

Of particular interest is the compound's conversion to 2-((benzyloxy)methyl)propane-1,3-diol phosphate (BPAP). This conversion can be achieved through:

  • Chloromethylation followed by reduction with triisopropyl phosphite

  • Alternatively, by alkylation of 3-hydroxypropionitrile with chloroacetaldehyde and subsequent oxidation

BPAP has demonstrated biological activity, specifically the ability to bind to purines and pyrimidines in DNA. This interaction inhibits the incorporation of these nucleobases into growing DNA strands, resulting in DNA damage that triggers enzymatic repair systems. This mechanism suggests potential applications in research related to DNA repair mechanisms and possibly in therapeutic contexts .

Physical and Chemical Properties

The physical and chemical properties of 2-((Benzyloxy)methyl)propane-1,3-diol are influenced by its functional groups and structural arrangement.

Reactivity

The reactivity of 2-((Benzyloxy)methyl)propane-1,3-diol is primarily dictated by its functional groups:

  • The primary hydroxyl groups can undergo typical alcohol reactions, including oxidation, esterification, and etherification

  • The benzyloxy group can be cleaved under hydrogenolysis conditions, making it a useful protecting group in multistep syntheses

  • The compound can serve as a precursor for phosphorylation reactions, as evidenced by its conversion to BPAP

Hazard Statement CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Table 2: GHS Hazard Statements for 2-((Benzyloxy)methyl)propane-1,3-diol

Precautionary Measures

When handling this compound, the following precautionary measures are recommended:

Precautionary Statement CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash skin thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Table 3: GHS Precautionary Statements for 2-((Benzyloxy)methyl)propane-1,3-diol

SupplierCatalog NumberSpecificationsNotes
AK Scientific6284CRResearch gradeFor research use only
Cymit Quimica3D-SEA08718Various quantitiesListed as discontinued
Sigma-AldrichCIAH98D1E01BResearch gradeFor research use only
VulcanChemVC2031486117087-18-0For research use only, not for human or veterinary use

Table 4: Commercial suppliers of 2-((Benzyloxy)methyl)propane-1,3-diol

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